4-(4-Methoxyphenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
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Overview
Description
4-(4-Methoxyphenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methylpyridinyl group, and a hexahydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Hexahydroquinoline Core: The hexahydroquinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative, an aldehyde, and an alkene in the presence of an acid catalyst.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the hexahydroquinoline core is reacted with a methoxybenzene derivative in the presence of a Lewis acid catalyst.
Attachment of the Methylpyridinyl Group: The methylpyridinyl group can be attached through a nucleophilic substitution reaction, where the intermediate product is reacted with a methylpyridine derivative under basic conditions.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, where the intermediate product is reacted with an amine derivative in the presence of a coupling agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening methods to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinoline core or the aromatic rings are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Quinoline N-oxides, carboxylic acids.
Reduction: Reduced quinoline derivatives, amines.
Substitution: Halogenated quinoline derivatives, alkylated or arylated products.
Scientific Research Applications
4-(4-Methoxyphenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Research: The compound is used in studies to understand its interaction with biological targets, such as enzymes or receptors, and its effects on cellular processes.
Industrial Applications: It may be used in the development of new materials, such as polymers or dyes, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or ion channels. The compound may exert its effects through:
Inhibition of Enzymes: By binding to the active site of enzymes, it can inhibit their activity, leading to altered metabolic pathways.
Receptor Modulation: The compound may act as an agonist or antagonist of specific receptors, influencing signal transduction pathways.
Ion Channel Interaction: It may interact with ion channels, affecting ion transport and cellular excitability.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methoxyphenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid
- 4-(4-Methoxyphenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Uniqueness
4-(4-Methoxyphenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is unique due to its specific combination of functional groups and its hexahydroquinoline core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
361195-15-5 |
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Molecular Formula |
C24H25N3O3 |
Molecular Weight |
403.5 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C24H25N3O3/c1-14-6-4-9-20(25-14)27-24(29)21-15(2)26-18-7-5-8-19(28)23(18)22(21)16-10-12-17(30-3)13-11-16/h4,6,9-13,22,26H,5,7-8H2,1-3H3,(H,25,27,29) |
InChI Key |
UURPPMWQDANQOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=CC=C(C=C4)OC)C(=O)CCC3)C |
Origin of Product |
United States |
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